molecular formula C15H14N2S B14500496 3-[Phenyl(phenylsulfanyl)amino]propanenitrile CAS No. 64206-15-1

3-[Phenyl(phenylsulfanyl)amino]propanenitrile

Cat. No.: B14500496
CAS No.: 64206-15-1
M. Wt: 254.4 g/mol
InChI Key: DDKJHJZXXCXVPQ-UHFFFAOYSA-N
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Description

3-[Phenyl(phenylsulfanyl)amino]propanenitrile is an organic compound that features a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a phenyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve the ammoxidation of propanol or propionaldehyde, where the alcohol or aldehyde is reacted with ammonia and oxygen to form the nitrile group . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[Phenyl(phenylsulfanyl)amino]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Phenyl(phenylsulfanyl)amino]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Phenyl(phenylsulfanyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitrile group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution, modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Phenyl(phenylsulfanyl)amino]propanenitrile is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in various reactions, making the compound versatile for different applications.

Properties

CAS No.

64206-15-1

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

3-(N-phenylsulfanylanilino)propanenitrile

InChI

InChI=1S/C15H14N2S/c16-12-7-13-17(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1-6,8-11H,7,13H2

InChI Key

DDKJHJZXXCXVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)SC2=CC=CC=C2

Origin of Product

United States

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